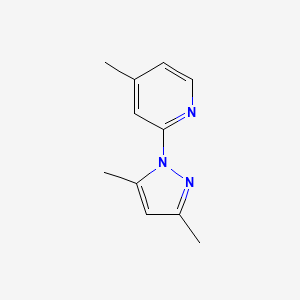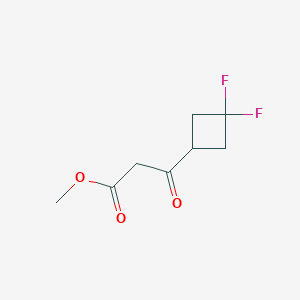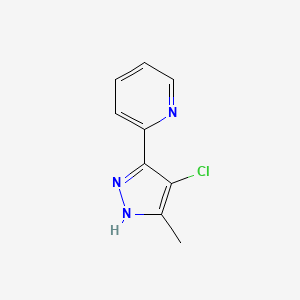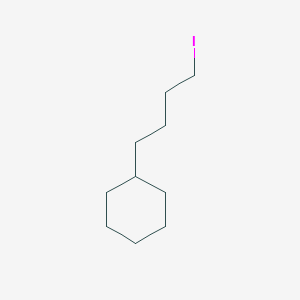
(4-Iodobutyl)cyclohexane
Descripción general
Descripción
Synthesis Analysis
The synthesis of “(4-Iodobutyl)cyclohexane” could involve reductive radical cyclisation conditions . This process might employ BEt3/O2 as the initiator and either Bu3SnH or TMS3SiH as the hydride source .Molecular Structure Analysis
The molecular formula of “(4-Iodobutyl)cyclohexane” is C10H19I . The structure of cyclohexane, a part of this compound, is strain-free, meaning neither angle strains nor torsional strains apply . This special stability is due to a unique conformation that it adopts .Chemical Reactions Analysis
The chemical reactions of “(4-Iodobutyl)cyclohexane” could involve the formation of 6-endo-cyclisation products . The reactions could be conducted in the presence of a chiral template with high enantiomeric excess .Aplicaciones Científicas De Investigación
Ionic Transfer Reactions with Cyclohexadiene-Based Surrogates
A study by Walker and Oestreich (2019) focused on the development of cyclohexa-1,4-diene-based surrogates for challenging compounds and their application in metal-free ionic transfer reactions. This research is pertinent due to its exploration of cyclohexane derivatives' roles in complex chemical reactions, potentially offering insights into the reactivity and applications of (4-Iodobutyl)cyclohexane in similar contexts (Walker & Oestreich, 2019).
Oxidation Catalyzed by Supramolecular Manganese(III) Porphyrins
Nunes et al. (2005) reported on the kinetics of cyclohexane oxidation, catalyzed by supramolecular manganese(III) porphyrin isomers. This study contributes to understanding the oxidation mechanisms of cyclohexane derivatives, which could be extrapolated to the oxidation behavior of (4-Iodobutyl)cyclohexane under similar catalytic conditions (Nunes et al., 2005).
Mechanism of Nucleophilic Substitution Reaction
Fujita et al. (2004) investigated the nucleophilic substitution reaction of cyclohexenyl iodonium salts and the regioselectivity of nucleophilic addition to the cyclohexyne intermediate. This research provides a detailed understanding of the reaction mechanisms involving cyclohexane derivatives, which could be relevant to studying (4-Iodobutyl)cyclohexane's chemical behavior in substitution reactions (Fujita et al., 2004).
High Selectivity in Cyclohexane Oxidation
Lemos et al. (2011) explored the high selectivity toward cyclohexanol in the oxidation of cyclohexane using manganese aminophenylporphyrins as catalysts. This study highlights the catalyst's role in directing oxidation products, which could provide insights into optimizing conditions for selective oxidation reactions involving (4-Iodobutyl)cyclohexane (Lemos et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
4-iodobutylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19I/c11-9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDMPAXFOPHFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Iodobutyl)cyclohexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid](/img/structure/B1457028.png)
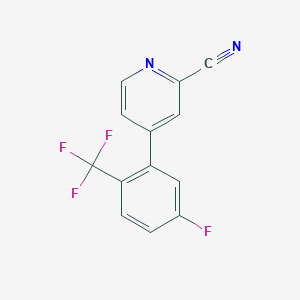
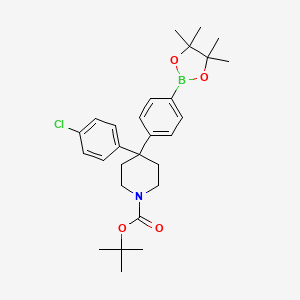
![1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one](/img/structure/B1457035.png)
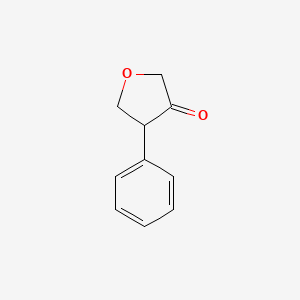
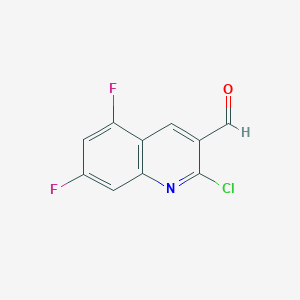
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1457038.png)
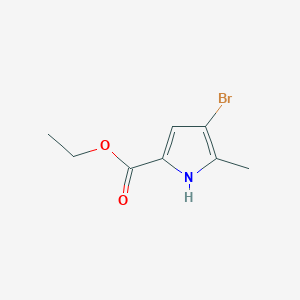
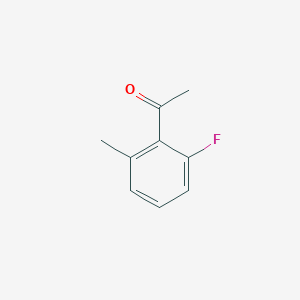
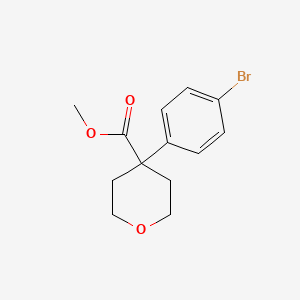
![[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate](/img/structure/B1457046.png)
